molecular formula C18H13NO6 B2979165 4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid CAS No. 309925-04-0

4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid

Cat. No. B2979165
CAS RN: 309925-04-0
M. Wt: 339.303
InChI Key: OTADIZPBPSZBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid, also known as MOCA, is a synthetic compound that has been widely used in scientific research due to its unique properties. MOCA is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antioxidant Activity

Compounds derived from coumarin and chalcone have shown significant antioxidant potential . This is crucial as antioxidants play a vital role in protecting the body from oxidative stress, which can lead to various diseases . The hybrid molecules synthesized from these compounds, similar in structure to “4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid”, could be optimized further for treating pathological conditions related to oxidative stress.

Antimicrobial Properties

Coumarin derivatives have been explored for their antimicrobial activities . The structure of “4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid” suggests that it could potentially be used to develop new antimicrobial agents that could help in the fight against drug-resistant bacteria and other pathogens .

Anti-inflammatory Applications

The anti-inflammatory properties of coumarin derivatives make them candidates for treating inflammation-related disorders. The specific structure of “4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid” could be beneficial in synthesizing new anti-inflammatory drugs .

Cancer Research

Coumarin compounds have been associated with anticancer properties . The ability of such compounds to inhibit cell proliferation makes them interesting for cancer research, where “4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid” could be used to develop novel anticancer therapies .

Enzyme Inhibition

Some coumarin derivatives are known to inhibit enzymes like monoamine oxidase and human leukocyte elastase, which are involved in various physiological processes. Research into the enzyme inhibitory action of “4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid” could lead to new treatments for diseases where enzyme regulation is crucial .

Optical Applications

Derivatives of coumarin, such as “4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid”, have been used in the development of organic fluorescent compounds. These compounds are valuable for fluorescent imaging in living cells and could be instrumental in the early detection of cancerous cells .

Synthesis of Heterocyclic Compounds

The structure of “4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid” allows for its use in the synthesis of various heterocyclic compounds . These compounds have numerous applications, including the development of new pharmaceuticals and materials with unique properties .

Neurological Disorders

Coumarin derivatives have been studied for their potential in treating neurological disorders . The specific properties of “4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid” could make it a valuable compound in the development of neuroprotective drugs .

properties

IUPAC Name

4-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-24-13-6-7-15-11(8-13)9-14(18(23)25-15)16(20)19-12-4-2-10(3-5-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTADIZPBPSZBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid

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